4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide
Description
This compound features a benzamide core substituted with a 4-butoxy group and a 3-(1,1-dioxidoisothiazolidin-2-yl)phenyl moiety.
Properties
IUPAC Name |
4-butoxy-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-3-13-26-19-10-8-16(9-11-19)20(23)21-17-6-4-7-18(15-17)22-12-5-14-27(22,24)25/h4,6-11,15H,2-3,5,12-14H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWOBNYIMRJQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions
Preparation of Benzamide Core: The benzamide core can be synthesized through the reaction of aniline with benzoyl chloride in the presence of a base such as pyridine.
Introduction of Butoxy Group: The butoxy group can be introduced via nucleophilic substitution reactions using butyl bromide and a suitable base like potassium carbonate.
Phenyl Ring Substitution: The phenyl ring substitution with the 1,1-dioxidoisothiazolidin-2-yl moiety can be achieved through a series of reactions involving the formation of the isothiazolidine ring followed by oxidation to introduce the dioxido functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the isothiazolidine ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide core, converting it to an amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ alkyl halides and bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The dioxidoisothiazolidine moiety is particularly important for its biological activity, as it can form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent Variations in the Phenyl Ring
(a) N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (CAS 307326-06-3)
- Structure : Replaces the isothiazolidine dioxide group with a benzothiazole ring.
- Molecular Properties: Molecular formula: C₂₄H₂₂N₂O₂S Molecular weight: 402.5 g/mol XLogP3: 6.1 (high lipophilicity) Hydrogen-bond donors/acceptors: 1/4 .
- Key Differences : The benzothiazole group is less polar than the isothiazolidine dioxide, leading to higher lipophilicity. This may reduce aqueous solubility but improve membrane permeability.
(b) 4-Butoxy-N-(2,4-difluorophenyl)benzamide (VU0357121)
- Structure : Substitutes the isothiazolidine dioxide phenyl group with a 2,4-difluorophenyl moiety.
- The absence of a heterocyclic ring simplifies synthesis but reduces polarity .
Alkoxy Chain Variations
highlights benzamide derivatives with alkoxy groups of varying lengths (e.g., pentyloxy, hexyloxy). Key trends include:
- Longer chains (e.g., hexyloxy): Increase lipophilicity (higher logP) but may reduce solubility and metabolic stability.
- Shorter chains (e.g., butoxy): Balance lipophilicity and solubility, optimizing bioavailability.
Physicochemical Properties Comparison
*Estimated based on structural analogs.
Spectral Analysis
- IR Spectroscopy :
- 1H-NMR : Aromatic protons in the 7.0–8.5 ppm range, with butoxy CH₂ signals at ~1.0–4.0 ppm.
Structure-Activity Relationship (SAR) Insights
- Fluorine Substituents (VU0357121): Increase metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic pockets.
- Benzothiazole (CAS 307326-06-3): High lipophilicity may favor CNS penetration but reduce solubility.
Biological Activity
4-butoxy-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound that has attracted significant interest in scientific research due to its unique structural features and potential biological activities. The compound consists of a butoxy group, a phenyl ring substituted with a dioxidoisothiazolidin-2-yl moiety, and an amide functional group. This combination suggests that it may exhibit diverse chemical and biological properties, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Structural Characteristics
The molecular structure of this compound includes:
- Butoxy Group : Enhances solubility and may influence biological interactions.
- Dioxidoisothiazolidin-2-yl Moiety : Potentially reactive, contributing to the compound's biological activity.
- Amide Functional Group : Known for its role in hydrogen bonding, which can affect binding interactions with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its interaction with different molecular targets. The following sections summarize key findings from the literature.
Antifungal Activity
Research has indicated that benzamide derivatives, including this compound, exhibit antifungal properties. A study evaluating similar compounds found that certain derivatives showed significant inhibition against various fungal strains such as Botrytis cinerea and Fusarium graminearum . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
The mechanism of action for this compound is thought to involve:
- Enzyme Interaction : The compound may bind to specific enzymes or receptors, altering their activity.
- Formation of Reactive Intermediates : The dioxidoisothiazolidine moiety can generate reactive species that interact with cellular components .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 4-butoxy-N-(4-chlorophenyl)benzamide | Lacks dioxidoisothiazolidin moiety | Simpler structure; potentially different activity |
| N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide | Similar but without butoxy group | Comparable biological properties but different reactivity |
| 4-butoxy-N-phenylbenzamide | Lacks isothiazolidine moiety | Retains butoxy and benzamide functionalities |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
